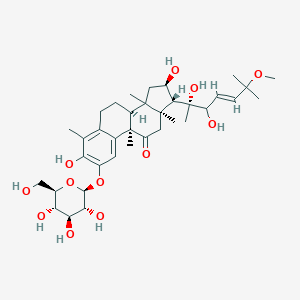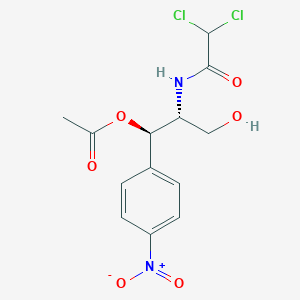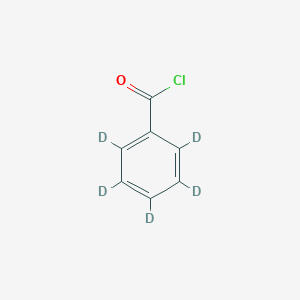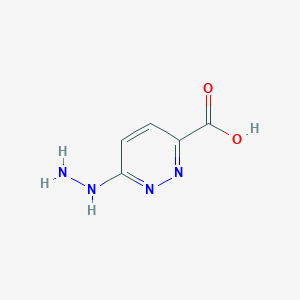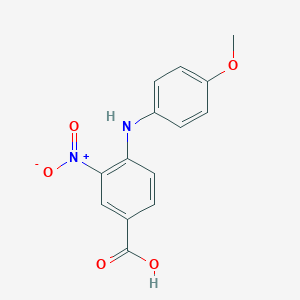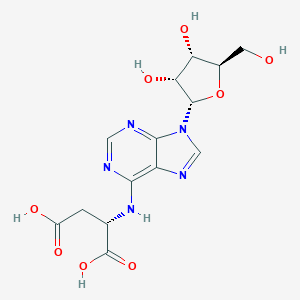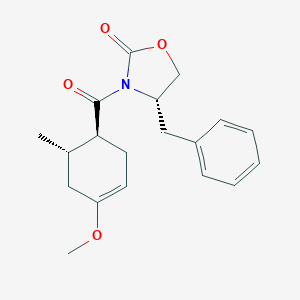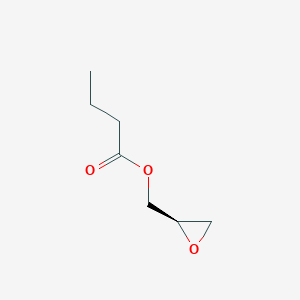
(R)-Glycidyl butyrate
概要
説明
Butyrate is a short-chain fatty acid (SCFA) that plays a significant role in modulating host-microbiome interactions . It’s one of the key metabolic end products that has been a major focus of microbiome understanding . Butyrate is produced when “good” bacteria in your gut help your body break down dietary fiber in your large intestine (colon) .
Synthesis Analysis
Butyrate is primarily produced through the fermentation of undigested carbohydrates including fermentable fibers and starch by bacteria in the distal small intestine and colon . The molar ratio of these SCFAs is approximately 60:20:20 for acetate, propionate, and butyrate respectively .
Chemical Reactions Analysis
The rate and amount of butyrate produced along the colonic lumen depend on the microbiota composition, the chemical composition, the physical form, and the amount of substrates available in the diet .
Physical And Chemical Properties Analysis
Butyrate is typically found in the lumen of the human colon at a concentration of 5–20 mM .
科学的研究の応用
Pharmaceutical Applications
®-Glycidyl butyrate is utilized in the synthesis of various pharmaceutical compounds due to its reactivity as an epoxide. It serves as a key intermediate in the production of active pharmaceutical ingredients (APIs) and other complex molecules. Its role in drug synthesis often involves the formation of esters or the introduction of chiral centers, which are crucial for the biological activity of many drugs .
Agricultural Chemical Synthesis
In agriculture, ®-Glycidyl butyrate is used to synthesize agrochemicals, including herbicides, insecticides, and fungicides. Its epoxide group can react with a range of nucleophiles, allowing for the creation of compounds that can protect crops from pests and diseases while being safe for the environment .
Food Industry Enhancements
The compound finds applications in the food industry as a flavoring agent or as a precursor to flavor compounds. Its ability to undergo reactions that produce esters contributes to the creation of flavors and fragrances that mimic natural tastes and scents in food products .
Biotechnology Research
In biotechnological research, ®-Glycidyl butyrate is used in enzyme-catalyzed reactions to study the specificity and mechanism of epoxide hydrolases. These enzymes play a significant role in detoxifying xenobiotic epoxides, and understanding their interaction with substrates like ®-Glycidyl butyrate can lead to advancements in biocatalysis and bioremediation techniques .
Materials Science Development
®-Glycidyl butyrate’s reactivity is exploited in materials science for the modification of polymers and resins. It can be used to introduce cross-linking points or to modify the physical properties of materials, leading to the development of new materials with specific characteristics required for high-performance applications .
Environmental Science Innovations
In environmental science, ®-Glycidyl butyrate is part of studies focused on the microbial production of volatile fatty acids (VFAs) from waste materials. Understanding the microbial pathways that convert waste into VFAs can lead to sustainable methods of waste management and the production of renewable resources .
作用機序
Target of Action
The primary target of ®-Glycidyl butyrate is the gut microbiota, specifically the bacteria that produce short-chain fatty acids (SCFAs) such as butyrate . These bacteria, including Faecalibacterium prausnitzii and Roseburia species, play a significant role in maintaining gut immunity and supporting gut barrier function .
Mode of Action
®-Glycidyl butyrate acts by promoting the production of butyrate, a key metabolic end product of the gut microbiome . Butyrate has been described as a potent pro-resolution molecule that regulates histone deacetylase (HDAC), leading to various systemic effects . It suppresses the phosphorylation of transcription factors NF-κB, AP1, STAT1, and STAT3, which are involved in the development of acute pancreatitis .
Pharmacokinetics
It is known that butyrate, once produced, cannot be detected in the peripheral blood, indicating fast metabolism in the gut wall and/or in the liver . This suggests that ®-Glycidyl butyrate may have similar properties.
Result of Action
The action of ®-Glycidyl butyrate results in numerous beneficial effects. It plays several biological roles in intestinal epithelium anti-inflammatory pathways with clear benefits in numerous acute and chronic disease states . It also has a significant role in maintaining gut immunity, supporting gut barrier function, and regulating histone deacetylase (HDAC) .
Action Environment
The action of ®-Glycidyl butyrate is influenced by the gut environment, particularly the composition of the gut microbiota . Changes in the gut microbiota, leading to reduced butyrate production, have been reported in patients with severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection . Therefore, the efficacy and stability of ®-Glycidyl butyrate may be influenced by factors such as diet, antibiotic use, and disease state, which can alter the gut microbiota.
Safety and Hazards
将来の方向性
Despite the rapid advances in gut microbiome research, there remain many challenges that need to be addressed. This includes defining the healthy and core gut microbiome, unveiling bacterial strain differences and functional diversity, robust gut bacteria profiling, culturing the ‘yet-unculturable’, from association to causal studies, from intra- to inter-kingdom interactions, from bench to bedside, from microbiome to phenome and precision medicine .
特性
IUPAC Name |
[(2R)-oxiran-2-yl]methyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSNVGRSIOCEU-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975863 | |
| Record name | (Oxiran-2-yl)methyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Glycidyl butyrate | |
CAS RN |
60456-26-0 | |
| Record name | (R)-Glycidyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60456-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Oxiran-2-yl)methyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, (2R)-2-oxiranylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

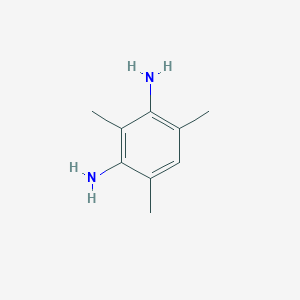
![N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine](/img/structure/B120891.png)


